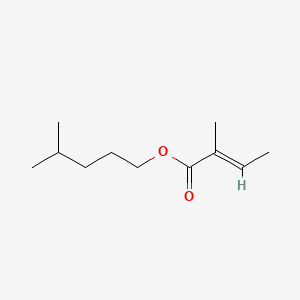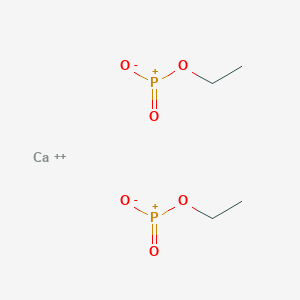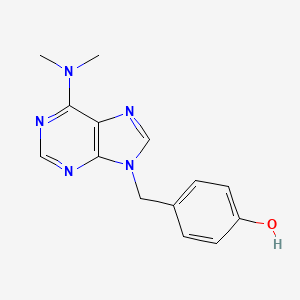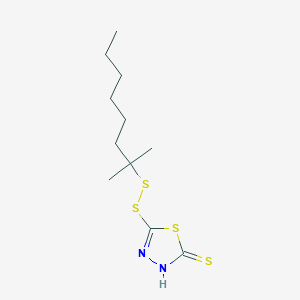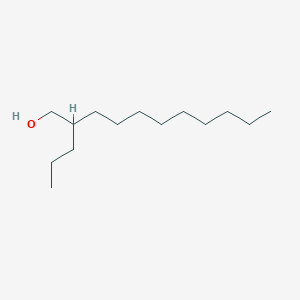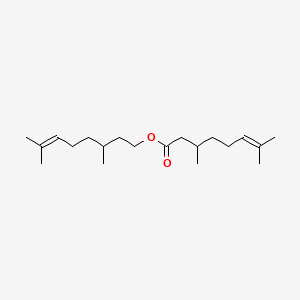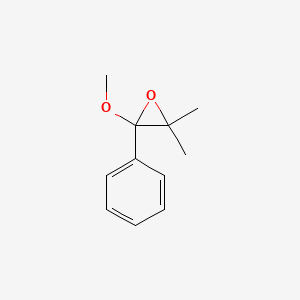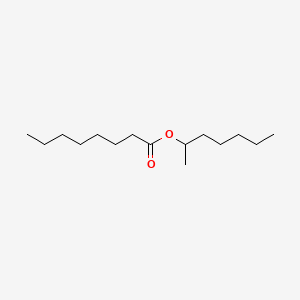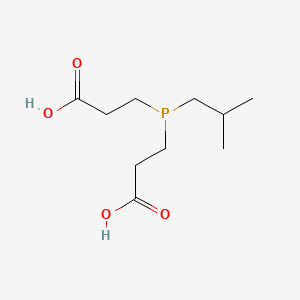
Propanoic acid, 3,3'-((2-methylpropyl)phosphinylidene)bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanoic acid, 3,3’-((2-methylpropyl)phosphinylidene)bis- is a chemical compound with a unique structure that includes a phosphinylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3,3’-((2-methylpropyl)phosphinylidene)bis- typically involves the reaction of propanoic acid derivatives with phosphinylidene compounds under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 3,3’-((2-methylpropyl)phosphinylidene)bis- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution Reagents: These may include halogens, acids, and bases, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Propanoic acid, 3,3’-((2-methylpropyl)phosphinylidene)bis- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Medicine: The compound’s unique properties make it a candidate for drug development and therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of propanoic acid, 3,3’-((2-methylpropyl)phosphinylidene)bis- involves its interaction with molecular targets such as enzymes and receptors. The phosphinylidene group plays a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include metabolic processes and signal transduction mechanisms.
Comparison with Similar Compounds
Similar Compounds
- Propanoic acid, 2-methyl-, 3-phenylpropyl ester
- 2-[3-(2-methylpropyl)phenyl]propanoic acid
Uniqueness
Propanoic acid, 3,3’-((2-methylpropyl)phosphinylidene)bis- is unique due to its phosphinylidene group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
99542-75-3 |
|---|---|
Molecular Formula |
C10H19O4P |
Molecular Weight |
234.23 g/mol |
IUPAC Name |
3-[2-carboxyethyl(2-methylpropyl)phosphanyl]propanoic acid |
InChI |
InChI=1S/C10H19O4P/c1-8(2)7-15(5-3-9(11)12)6-4-10(13)14/h8H,3-7H2,1-2H3,(H,11,12)(H,13,14) |
InChI Key |
TZAOETPWQGQHOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CP(CCC(=O)O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


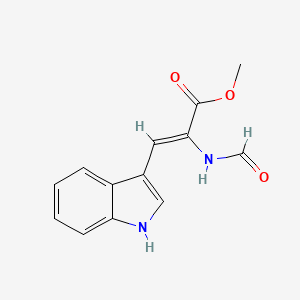
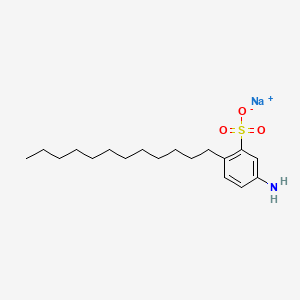
![2-[[4-(Morpholino)phenyl]azo]acetoacetanilide](/img/structure/B12664285.png)
